An In-depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine: Chemical Properties and Synthetic Applications
(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine of significant interest in the fields of pharmaceutical chemistry and organic synthesis. Its structural characteristics, particularly the presence of a chiral center and a dichlorinated phenyl ring, make it a valuable building block for the creation of more complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(R)-1-(2,4-dichlorophenyl)ethanamine is an aromatic amine.[1] Its core structure consists of an ethanamine backbone with a 2,4-dichlorophenyl group attached to the alpha-carbon. This chiral center is crucial for its application in stereospecific synthesis.
Table 1: Physicochemical Properties of (R)-1-(2,4-dichlorophenyl)ethanamine
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl₂N | [2][3] |
| Molecular Weight | 190.07 g/mol | [2][3] |
| CAS Number | 133773-29-2 | [2][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point (Predicted) | 256.4 ± 25.0 °C | [4][6] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [4][6] |
| pKa (Predicted) | 8.28 ± 0.10 | [4][6] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [4][6] |
Experimental Protocols
The primary method for obtaining enantiomerically pure (R)-1-(2,4-dichlorophenyl)ethanamine is through the resolution of a racemic mixture.
Protocol for Chiral Resolution of 1-(2,4-dichlorophenyl)ethanamine
This protocol is based on the formation of diastereomeric salts using a chiral resolving agent, such as (S)-Mandelic acid.
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
(S)-Mandelic acid[5]
-
Isopropyl alcohol (IPA)[5]
-
Ethanol (EtOH)[5]
-
Acetone[5]
-
Dichloromethane (CH₂Cl₂)[5]
-
4 N Sodium hydroxide (NaOH) solution[5]
-
Anhydrous sodium sulfate (Na₂SO₄)[5]
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Prepare a 3:2 solution of isopropyl alcohol and ethanol.[5]
-
Dissolve (S)-Mandelic acid (1 equivalent) in the heated solvent mixture (approximately 60 °C) until a clear solution is obtained.[5]
-
Add racemic 2,4-dichloro-α-methyl benzylamine (1 equivalent) to the hot solution.[5]
-
Allow the solution to cool to 30 °C over a period of 2 hours and continue stirring at this temperature for 24 hours to facilitate the crystallization of the diastereomeric salt.[5]
-
-
Recrystallization:
-
Collect the colorless crystals by filtration and wash them with acetone.[5]
-
Suspend the resulting salt in a fresh 3:2 IPA/EtOH solution and heat to 60 °C to redissolve.[5]
-
Cool the solution to room temperature and stir for 24 hours to allow for recrystallization, which enhances the diastereomeric purity.[5]
-
Filter the purified crystals and wash with acetone.[5]
-
-
Liberation of the Free Amine:
-
Suspend a portion of the purified salt in dichloromethane.[5]
-
Add a 4 N aqueous sodium hydroxide solution to the suspension and stir the biphasic mixture for 1 hour at room temperature.[5]
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate in vacuo to yield (R)-1-(2,4-dichlorophenyl)ethanamine as a colorless liquid.[5]
-
Caption: Experimental workflow for the synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine.
Applications in Drug Development and Organic Synthesis
(R)-1-(2,4-dichlorophenyl)ethanamine is a key starting material and intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[2][4] Its utility stems from the reactivity of the primary amine group and the specific stereochemistry at the chiral center.
This compound and its derivatives are explored for their potential biological activities, which may be influenced by their structural similarity to other biologically active amines.[2][4] It serves as a precursor in the development of novel therapeutic agents.[2][4]
The amine functionality allows for a variety of chemical transformations, including:
-
N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.[1]
-
Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.[1]
-
Reductive Amination: Nucleophilic addition to carbonyl compounds, followed by reduction, to form more complex amines.[1]
Caption: Synthetic applications of (R)-1-(2,4-dichlorophenyl)ethanamine.
Safety and Handling
(R)-1-(2,4-dichlorophenyl)ethanamine is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area, such as a fume hood.[7]
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]
-
Skin: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Store the compound in a tightly sealed container in a dry, well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.
This technical guide provides a foundational understanding of (R)-1-(2,4-dichlorophenyl)ethanamine for its effective and safe use in a research and development setting. For more detailed information, consulting the referenced safety data sheets and primary literature is recommended.
References
- 1. Buy (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 2. Cas 133773-29-2,(R)-1-(2,4-DICHLOROPHENYL)ETHANAMINE | lookchem [lookchem.com]
- 3. (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanamine | C8H9Cl2N | CID 2496565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 133773-29-2,(R)-1-(2,4-DICHLOROPHENYL)ETHANAMINE | lookchem [lookchem.com]
- 5. (R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 [chemicalbook.com]
- 6. (R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 [amp.chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
